Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate
Description
Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate is a piperidine-derived compound featuring two tert-butyl ester groups at the 1- and 3-positions and a ketone at the 4-position. Its molecular formula is C₁₅H₂₅NO₅ (molecular weight: 299.32 g/mol) . This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceuticals. The tert-butyl groups enhance steric protection, improving stability during multi-step reactions .
Properties
IUPAC Name |
ditert-butyl 4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)10-9-16(8-7-11(10)17)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNJAPJNRVUAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381800-54-9 | |
| Record name | 1,3-di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of di-tert-butyl dicarbonate with piperidine derivatives . The reaction typically requires anhydrous conditions and the use of organic solvents such as tetrahydrofuran (THF). The process involves the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in powder form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as amines and alkoxides.
Major Products Formed
The major products formed from the reactions of this compound include various oxo, alcohol, and substituted piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with potential applications in scientific research, particularly in the synthesis of heterocycles and pharmaceutical research .
Properties
this compound is available from chemical suppliers such as Sigma-Aldrich . It causes skin and serious eye irritation .
Scientific Research Applications
- Synthesis of Disubstituted Piperidines Yeast reductions of β-keto esters, including piperidine-based ones, can produce disubstituted piperidines, which are valuable for the chiral pool. Derivatives of anticipated hydroxy esters have activity on the central γ-aminobutyric acid (GABA) neurotransmitter system and are of interest in therapies for psychiatric and neurological disorders .
- Heterocyclic Compound Synthesis Heterocyclic spirocycles, which can be synthesized using this compound, are useful in fragment-based drug discovery .
- Protein Kinase Inhibitors Fused heterocyclic compounds, synthesized using this compound, can inhibit protein kinases, including Bruton's tyrosine kinase (Btk) .
- MmpL3 Inhibitors Spirocycle MmpL3 inhibitors with improved hERG and cytotoxicity can be synthesized using tert-butyl 4-oxopiperidine-1-carboxylate .
- Synthesis of Tetrahydro-1,6-naphthyridine Derivatives Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate can be used in reactions to produce tetrahydro-1,6-naphthyridine derivatives .
Mechanism of Action
The mechanism of action of di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The exact mechanism of action varies depending on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and functional differences among related compounds:
Physical and Chemical Properties
- This compound: Exhibits high lipophilicity due to tert-butyl groups, making it soluble in organic solvents like dichloromethane and ethyl acetate. No melting point data available .
- Methyl derivative (C₁₂H₁₉NO₅): Appears as a white crystalline solid with a melting point suitable for purification via recrystallization. Soluble in polar solvents like ethyl acetate .
- Fluorinated derivatives (e.g., C₁₃H₂₁F₂NO₄): The presence of fluorine increases metabolic stability and membrane permeability, critical for antiparasitic activity .
Biological Activity
Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate (DTBOPDC) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current knowledge on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DTBOPDC can be characterized by its molecular formula and a molecular weight of approximately 255.33 g/mol. The compound features a piperidine ring with two tert-butyl groups and two carboxylate functionalities, contributing to its lipophilicity and potential receptor interactions.
Interaction with GABA Receptors
Research indicates that derivatives of piperidine compounds, including DTBOPDC, exhibit significant interactions with the gamma-aminobutyric acid (GABA) neurotransmitter system. For instance, related compounds have been noted as substrate-competitive inhibitors of neuronal GABA uptake, which may suggest that DTBOPDC could modulate GABAergic activity . This modulation is crucial for developing treatments for various psychiatric and neurological disorders.
Antioxidant Properties
Recent studies have highlighted the antioxidant activity of DTBOPDC. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular environments. This property is particularly relevant in neuroprotection and the management of neurodegenerative diseases .
In Vitro Studies
A notable study assessed the efficacy of DTBOPDC in various in vitro assays. It was found to exhibit moderate inhibitory effects on specific enzymes related to neurotransmitter metabolism, suggesting potential applications in enhancing synaptic transmission and cognitive function .
Animal Models
In vivo studies using animal models have shown that DTBOPDC administration leads to improved behavioral outcomes in tests designed to measure anxiety and depression-like symptoms. The compound appears to enhance GABAergic signaling pathways, corroborating findings from in vitro studies regarding its interaction with the GABA receptor system .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
